21-Dehydro-6alpha-methyl prednisolone 21-Dehydro-6alpha-methyl prednisolone
Brand Name: Vulcanchem
CAS No.: 58636-50-3
VCID: VC0143916
InChI: InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
SMILES: CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O
Molecular Formula: C₂₂H₂₈O₅
Molecular Weight: 372.45

21-Dehydro-6alpha-methyl prednisolone

CAS No.: 58636-50-3

Cat. No.: VC0143916

Molecular Formula: C₂₂H₂₈O₅

Molecular Weight: 372.45

* For research use only. Not for human or veterinary use.

21-Dehydro-6alpha-methyl prednisolone - 58636-50-3

Specification

CAS No. 58636-50-3
Molecular Formula C₂₂H₂₈O₅
Molecular Weight 372.45
IUPAC Name 2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Standard InChI InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
SMILES CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O

Introduction

Chemical Identity and Structure

21-Dehydro-6alpha-methyl prednisolone is characterized by specific chemical identifiers that facilitate its recognition and analysis in laboratory settings. Table 1 summarizes the key identifiers associated with this compound.

Table 1: Chemical Identifiers of 21-Dehydro-6alpha-methyl prednisolone

ParameterInformation
CAS Number58636-50-3
Molecular FormulaC₂₂H₂₈O₅
Molecular Weight372.45 g/mol
FDA UNII2GSF7W6RRG
StereochemistryAbsolute
Defined Stereocenters8/8

The compound's structure features a steroid backbone with specific modifications compared to methylprednisolone. The most notable structural difference is at position 21, where an aldehyde group replaces the primary alcohol found in methylprednisolone. This modification significantly alters the compound's reactivity and physical properties .

IUPAC Nomenclature and Synonyms

The IUPAC name for 21-Dehydro-6alpha-methyl prednisolone is 2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde . This complex name precisely describes the compound's structure and stereochemistry.

The compound is known by several synonyms in scientific and industrial contexts:

  • Methylprednisolone Impurity 14

  • Methylprednisolone impurity 04

  • 21-Dehydro-6α-methyl Prednisolone

  • Methylprednisolone Related Impurity B

  • Methylprednisolone Acetate EP Impurity C

  • 17-Hydroxy-1,4,6-pregnatriene-3,20-dione

  • 21-Dehydro-6α-Methylprednisolone, Partially Hydrated

The variety of synonyms reflects the compound's significance in different contexts, particularly as a characterized impurity in pharmaceutical preparations.

Physical and Chemical Properties

21-Dehydro-6alpha-methyl prednisolone possesses distinct physical and chemical properties that are important for its identification, handling, and analysis. Table 2 summarizes these properties based on experimental and predicted data.

Table 2: Physical and Chemical Properties of 21-Dehydro-6alpha-methyl prednisolone

PropertyValueDetermination Method
Physical StateSolidExperimental
ColorWhite to YellowExperimental
Melting Point79-83°CExperimental
Boiling Point542.2±50.0°CPredicted
Density1.27±0.1 g/cm³Predicted
pKa11.93±0.70Predicted
Optical ActivityUnspecified-

The compound exhibits limited solubility in common organic solvents. It is slightly soluble in acetonitrile and chloroform (particularly when heated and sonicated) and shows slight solubility in dimethyl sulfoxide (DMSO) . This solubility profile impacts the analytical techniques that can be employed for its detection and quantification.

Structural Characteristics

The molecular structure of 21-Dehydro-6alpha-methyl prednisolone is characterized by:

  • A cyclopentanoperhydrophenanthrene steroid skeleton

  • Alpha configuration at position 6 for the methyl group

  • Beta configuration at position 11 for the hydroxyl group

  • Two conjugated double bonds in ring A (positions 1,2 and 4,5)

  • A keto group at position 3

  • An aldehyde group at position 21

These structural features contribute to the compound's reactivity, particularly the aldehyde group, which is susceptible to oxidation and can form hydrates in aqueous environments.

Spectroscopic Identification

The identification and characterization of 21-Dehydro-6alpha-methyl prednisolone typically involve various spectroscopic and chromatographic techniques. While the search results don't provide specific spectral data, the compound can be characterized using standard analytical approaches for steroid compounds.

Molecular Identifiers for Analysis

For analytical purposes, several molecular identifiers are particularly useful:

Table 3: Molecular Identifiers for Analytical Purposes

IdentifierString
SMILESC[C@H]1C[C@H]2[C@@H]3CCC@(C(=O)C=O)[C@@]3(C)CC@H[C@@H]2[C@@]4(C)C=CC(=O)C=C14
InChIInChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
InChIKeyQZZDSEJBNWOIRY-PJHHCJLFSA-N

These identifiers enable precise database searches and are essential for mass spectrometry identification and structural verification .

Pharmaceutical Relevance

21-Dehydro-6alpha-methyl prednisolone is primarily significant in the pharmaceutical industry as an identified impurity in methylprednisolone formulations. It is listed as:

  • Methylprednisolone EP Impurity B

  • Methylprednisolone Acetate EP Impurity C

These designations indicate that the compound is a recognized impurity according to European Pharmacopoeia standards. Pharmacopoeial monographs specify acceptable limits for such impurities in pharmaceutical preparations.

Relation to Methylprednisolone

Methylprednisolone, the parent compound, is a synthetic corticosteroid with potent anti-inflammatory properties. It is widely used to treat various inflammatory conditions, allergic reactions, autoimmune disorders, and as an immunosuppressant .

21-Dehydro-6alpha-methyl prednisolone likely forms as a degradation product or synthesis byproduct during the manufacturing or storage of methylprednisolone. The oxidation of the primary alcohol at position 21 in methylprednisolone to an aldehyde would result in the formation of this compound.

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